molecular formula C18H29N5O3 B12172185 tert-butyl {1-[N-(4,6-dimethylpyrimidin-2-yl)glycyl]piperidin-4-yl}carbamate

tert-butyl {1-[N-(4,6-dimethylpyrimidin-2-yl)glycyl]piperidin-4-yl}carbamate

Cat. No.: B12172185
M. Wt: 363.5 g/mol
InChI Key: XFSWYVYXGAJWTA-UHFFFAOYSA-N
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Description

tert-Butyl {1-[N-(4,6-dimethylpyrimidin-2-yl)glycyl]piperidin-4-yl}carbamate is a complex organic compound with a unique structure that combines a piperidine ring, a pyrimidine ring, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl {1-[N-(4,6-dimethylpyrimidin-2-yl)glycyl]piperidin-4-yl}carbamate typically involves multiple stepsThe reaction conditions often require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl {1-[N-(4,6-dimethylpyrimidin-2-yl)glycyl]piperidin-4-yl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

tert-Butyl {1-[N-(4,6-dimethylpyrimidin-2-yl)glycyl]piperidin-4-yl}carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl {1-[N-(4,6-dimethylpyrimidin-2-yl)glycyl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-methylpiperidin-4-yl)carbamate
  • tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
  • tert-Butyl piperidin-4-ylcarbamate

Uniqueness

tert-Butyl {1-[N-(4,6-dimethylpyrimidin-2-yl)glycyl]piperidin-4-yl}carbamate is unique due to its combination of a piperidine ring, a pyrimidine ring, and a tert-butyl carbamate group.

Properties

Molecular Formula

C18H29N5O3

Molecular Weight

363.5 g/mol

IUPAC Name

tert-butyl N-[1-[2-[(4,6-dimethylpyrimidin-2-yl)amino]acetyl]piperidin-4-yl]carbamate

InChI

InChI=1S/C18H29N5O3/c1-12-10-13(2)21-16(20-12)19-11-15(24)23-8-6-14(7-9-23)22-17(25)26-18(3,4)5/h10,14H,6-9,11H2,1-5H3,(H,22,25)(H,19,20,21)

InChI Key

XFSWYVYXGAJWTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCC(=O)N2CCC(CC2)NC(=O)OC(C)(C)C)C

Origin of Product

United States

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